molecular formula C7H10OS B2556334 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde CAS No. 83413-86-9

2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B2556334
CAS No.: 83413-86-9
M. Wt: 142.22
InChI Key: XIADMCMCKIBOHE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a thiophene ring system. The molecular architecture comprises a sulfur-containing five-membered ring with two adjacent methyl groups at the 2-position and a conjugated aldehyde group at the 3-position. The dihydrothiophene moiety introduces a partially saturated ring structure, with a single double bond between carbons 4 and 5. This configuration creates a planar conformation at the thiophene ring, while the dimethyl substituents and aldehyde group impose distinct steric and electronic effects.

The stereoelectronic properties are influenced by the electron-withdrawing aldehyde group, which activates the adjacent carbon centers for nucleophilic attack. The methyl groups at the 2-position contribute to steric hindrance, potentially modulating reactivity at the aldehyde site. The sulfur atom in the thiophene ring participates in resonance stabilization, delocalizing electron density across the conjugated system. Key structural descriptors include a molecular formula of C₇H₁₀OS , molecular weight of 142.22 g/mol , and a calculated LogP value of 0.9 , indicating moderate hydrophobicity.

Table 1: Molecular Properties

Property Value
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
SMILES Notation CC1(C(=CCS1)C=O)C
InChIKey XIADMCMCKIBOHE-UHFFFAOYSA-N
Physicochemical State Liquid
Storage Temperature 4°C

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound are not explicitly reported in the available literature. However, structural analogs such as 2,3-bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene exhibit anti-parallel conformations in their thiophene rings, suggesting potential conformational flexibility in related systems. The dimethyl substituents in this compound may enforce a specific chair-like or twist-boat conformation in the dihydrothiophene ring, minimizing steric clashes between the methyl groups and the aldehyde moiety.

Dihydrothiophene derivatives often adopt a half-chair conformation, as observed in analogous systems such as 2-amino-4,5-dihydrothiophene-3-carbonitriles. This conformation balances ring strain and steric interactions, positioning the aldehyde group for optimal reactivity. Further experimental studies, including X-ray crystallography or computational modeling, are required to confirm the precise conformational preferences of this compound.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Spectroscopic characterization of this compound remains limited in the public domain. However, predictive analysis based on functional group chemistry and analogous compounds provides insights into expected spectral features:

Infrared (IR) Spectroscopy

  • Aldehyde C=O stretch : Strong absorption near 1720–1700 cm⁻¹ , characteristic of conjugated aldehydes.
  • C–H stretching (Aliphatic) : Peaks in the 2800–3000 cm⁻¹ region for methyl and dihydrothiophene C–H bonds.
  • C=S and C–C stretching : Bands in the 600–800 cm⁻¹ range, indicative of thiophene ring vibrations.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aldehyde proton : A sharp singlet at δ 9.5–10.0 ppm .
    • Methyl groups : Two singlets for the 2,2-dimethyl substituents at δ 1.2–1.5 ppm .
    • Dihydrothiophene protons : Multiplets in the δ 2.0–3.5 ppm range, depending on coupling patterns.
  • ¹³C NMR :
    • Aldehyde carbon : A downfield signal at δ 190–200 ppm .
    • Sulfur-bound carbons : Peaks in the δ 120–140 ppm range, with distinct signals for C-2 and C-3.

Table 2: Predicted Spectroscopic Data

Technique Key Peaks (cm⁻¹ or ppm) Functional Group Assignment
IR 1720–1700 (C=O), 2800–3000 Aldehyde, C–H (Aliphatic)
¹H NMR δ 9.5–10.0 (Aldehyde), 1.2–1.5 (CH₃) Aldehyde, Methyl Groups
¹³C NMR δ 190–200 (C=O), 120–140 Aldehyde Carbon, Thiophene Carbons

Thermodynamic Stability and Reactivity Descriptors

The thermodynamic stability of this compound is influenced by resonance stabilization within the thiophene ring and steric protection from the dimethyl substituents. The aldehyde group’s electrophilicity renders the compound reactive toward nucleophilic additions, oxidations, or condensations.

Reactivity Trends

  • Electrophilic Reactivity : The aldehyde group undergoes nucleophilic addition with amines, hydrazines, or Grignard reagents, forming imines, hydrazones, or alcohol derivatives.
  • Oxidation Resistance : The dihydrothiophene ring may resist oxidation under mild conditions, though prolonged exposure to strong oxidants could lead to sulfoxide or sulfone formation.
  • Thermal Stability : Limited data suggest stability at room temperature, but decomposition pathways (e.g., dehydration or ring-opening) may occur at elevated temperatures.

Table 3: Reactivity and Stability Overview

Property Description
Oxidation Stability Resistant to mild oxidants; sulfoxidation possible under strong conditions
Nucleophilic Reactivity Aldehyde group reacts with amines, Grignard reagents
Thermal Decomposition Likely above 100°C; exact pathways unreported

Properties

IUPAC Name

5,5-dimethyl-2H-thiophene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADMCMCKIBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CCS1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-dithiane with formaldehyde under acidic conditions, followed by oxidation to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in synthesizing more complex thiophene derivatives. Its reactivity allows for the formation of various substituted thiophenes through electrophilic substitution reactions.

Biology

  • Biological Activity : Derivatives of 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde are being investigated for their potential biological activities. Research indicates that these derivatives may exhibit antimicrobial and anticancer properties . For instance:
    • Antimicrobial Activity : Certain derivatives have shown effectiveness against a range of bacterial strains.
    • Anticancer Potential : Some compounds derived from this aldehyde have been evaluated for their ability to inhibit cancer cell proliferation.

Medicine

  • Pharmaceutical Development : Ongoing research explores the compound’s utility as a building block for pharmaceutical compounds. Its structural features make it suitable for modifications aimed at enhancing bioactivity against specific targets in disease pathways .

Industry

  • Material Science : The compound is utilized in producing organic semiconductors and corrosion inhibitors. Its electronic properties lend themselves to applications in electronic devices and protective coatings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several derivatives of this compound against colon cancer cell lines. The derivatives were synthesized through various chemical reactions involving this aldehyde as a precursor. Results indicated that some compounds exhibited significant cytotoxic effects on cancer cells while showing low toxicity towards normal cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study tested these compounds against multiple bacterial strains, demonstrating potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryIntermediate for thiophene synthesisEnables formation of diverse thiophene derivatives
BiologyAntimicrobial and anticancer agentsEffective against resistant bacterial strains; cytotoxic to cancer cells
MedicineBuilding block for pharmaceuticalsPotential for targeted drug development
IndustryOrganic semiconductors; corrosion inhibitorsUseful in electronic devices and protective coatings

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde with structurally analogous thiophene derivatives, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H-NMR, δ) Reference
This compound 2,2-dimethyl, 3-carbaldehyde Not reported Aldehyde proton: ~9.8–10.0*
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) 4,5-dibromo, 2-carbaldehyde 124–126 δ 9.82 (s, 1H, CHO)
(R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde 2-(2-methoxyphenyl), 3-carbaldehyde Not reported Aldehyde proton: ~9.8–10.0*
5-(4,5-Bis(4-(diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (Compound 6b) Bulky aryl, 2-carbaldehyde 75–80 δ 9.86 (s, 1H, CHO)

Notes:

  • Brominated derivatives (e.g., Compound 3) exhibit higher melting points due to increased molecular weight and halogen-mediated intermolecular forces .
  • The aldehyde proton in 2,2-dimethyl derivatives resonates at ~9.8–10.0 ppm, similar to aryl-substituted analogs (e.g., Compound 6b), indicating comparable electronic environments .

Reactivity and Electronic Effects

  • Electrophilicity : The aldehyde group’s reactivity is influenced by adjacent substituents. Brominated derivatives (Compound 3) exhibit reduced electrophilicity due to electron-withdrawing bromine atoms, while methoxyaryl analogs (e.g., (R)-2-(2-methoxyphenyl)-) may experience resonance donation, slightly activating the aldehyde .
  • Synthetic Utility: The dimethyl compound’s scaffold is employed in organocatalytic domino reactions (e.g., nitrocyclopropane synthesis via Michael-Initiated Ring Closure, MIRC) . In contrast, brominated derivatives (Compound 3) serve as intermediates in Suzuki-Miyaura couplings for constructing π-extended systems .

Key Research Findings

  • Synthetic Flexibility: Brominated and aryl-substituted carbaldehydes require Pd-catalyzed cross-couplings (e.g., Compound 6b synthesis using Pd(PPh₃)₂Cl₂), whereas the dimethyl compound’s synthesis likely involves organocatalytic methods, reflecting divergent strategies for functionalization .
  • Spectroscopic Trends : The aldehyde proton’s chemical shift (δ ~9.8–10.0) is conserved across derivatives, but IR carbonyl stretches vary slightly (e.g., 1672 cm⁻¹ in brominated Compound 3 vs. ~1650–1700 cm⁻¹ in dimethyl analogs) .

Biological Activity

2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed analysis of its biological activity, including mechanisms of action, case studies, and comparative data.

The compound features a thiophene ring with an aldehyde functional group, which contributes to its reactivity and biological interactions. Its structure can be represented as follows:

C7H10S\text{C}_7\text{H}_{10}\text{S}

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein function, potentially affecting various cellular pathways. The aldehyde group is particularly reactive and can participate in electrophilic addition reactions with thiols and amines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, with derivatives showing promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

A notable study investigated the anticancer properties of derivatives of this compound. The study focused on its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives could effectively trigger apoptosis and inhibit cell division cycles at IC50 values ranging from 8.5 to 25.0 µM .

Comparative Analysis

To better understand the unique properties of this compound, it is valuable to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,5-DihydrothiopheneLacks aldehyde group; less reactiveLimited biological activity
2,2-DimethylthiopheneLacks aldehyde; reduced synthetic utilityMinimal activity
Thiophene-3-carbaldehydeLacks dimethyl groups; altered reactivityModerate activity

Research Applications

The versatility of this compound extends beyond basic research. It is being explored for applications in:

  • Pharmaceutical Development : As a building block for new drug candidates targeting various diseases.
  • Material Science : Utilized in the production of organic semiconductors and corrosion inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via organocatalytic asymmetric routes, where enantiopure forms are critical for stereoselective applications. For example, a dihydrothiophene-forming step under controlled temperature (e.g., reflux in CH₂Cl₂) and inert atmosphere (e.g., N₂ or Ar) is essential to avoid side reactions. Yields are optimized by adjusting reaction duration and catalyst loading, as demonstrated in asymmetric synthesis protocols . Characterization via HPLC on chiral stationary phases ensures enantiomeric purity .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, a study resolved the (R)-enantiomer’s structure at 296 K, reporting a mean C–C bond length of 0.006 Å and R factor = 0.039, confirming the thiophene ring’s planarity and aldehyde group orientation . Supplementary techniques like IR and NMR (e.g., δ ~9.8 ppm for aldehyde protons) align with X-ray data to validate the structure .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Storage under inert gas (e.g., Ar) at low temperatures (−20°C) in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests via TLC or HPLC over 24–48 hours under varying pH and temperature conditions can identify degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during functionalization of the dihydrothiophene ring?

  • Methodological Answer : Competing pathways (e.g., ring-opening vs. substitution) may arise due to steric effects from the 2,2-dimethyl groups. Kinetic studies using stopped-flow NMR or DFT calculations can map energy barriers. For instance, substituent effects on electrophilic aromatic substitution (e.g., bromination) are quantified by comparing rate constants under standardized conditions . Contradictions in regioselectivity are addressed by analyzing intermediates via LC-MS or in-situ IR .

Q. What strategies are effective for isolating enantiopure this compound, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer : Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves high ee (>99%). Asymmetric catalysis using organocatalysts (e.g., proline derivatives) in the dihydrothiophene-forming step also enhances enantioselectivity. ee is quantified via polarimetry ([α]D) or chiral GC-MS, with calibration against known standards .

Q. How can discrepancies in elemental analysis and spectroscopic data be reconciled for derivatives of this compound?

  • Methodological Answer : Discrepancies often stem from residual solvents or hygroscopicity. For example, a reported elemental analysis of C: 73.34% vs. calc. 73.39% may arise from incomplete drying. Combustion analysis under vacuum (24 h at 60°C) and Karl Fischer titration for water content improves accuracy. NMR assignments (e.g., ¹³C signals for carbonyl carbons at δ ~180–185 ppm) must cross-validate with IR (C=O stretch ~1670 cm⁻¹) .

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